2-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride
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Overview
Description
2-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C12H26Cl2N2. It is a derivative of piperidine, a heterocyclic amine, and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride typically involves the reaction of 2-methylpiperidine with formaldehyde and hydrogen chloride. The reaction conditions often include:
Temperature: Moderate temperatures are usually sufficient for the reaction.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acidic catalysts such as hydrochloric acid are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.
Purification: The product is purified using techniques such as recrystallization or distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Reducing agents such as lithium aluminum hydride are often used.
Solvents: Solvents like dichloromethane or acetonitrile are commonly used in these reactions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
2-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride involves its interaction with various molecular targets. It primarily acts on the central nervous system by modulating neurotransmitter activity. The compound binds to specific receptors and alters their function, leading to changes in neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(2-thienylsulfonyl)piperidine
- 2-Methyl-1-(2-methylbenzoyl)piperidine
- 2-Methyl-1-(2-pyrrolidinyl)piperidine
Uniqueness
2-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and research chemicals .
Properties
CAS No. |
1220028-77-2 |
---|---|
Molecular Formula |
C12H25ClN2 |
Molecular Weight |
232.79 g/mol |
IUPAC Name |
2-methyl-1-(piperidin-2-ylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C12H24N2.ClH/c1-11-6-3-5-9-14(11)10-12-7-2-4-8-13-12;/h11-13H,2-10H2,1H3;1H |
InChI Key |
ZFCRDUBUDPEOCI-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CC2CCCCN2.Cl.Cl |
Canonical SMILES |
CC1CCCCN1CC2CCCCN2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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